Guaijaverin is classified as a flavonoid, specifically a quercetin glycoside, and its core structure is based on quercetin [1] [2]. The IUPAC name is quercetin-3-O-α-L-arabinopyranoside, reflecting its structure where the sugar arabinose is attached to the quercetin aglycone [2]. It is a significant bioactive component in guava leaves, which also contain other beneficial compounds like quercetin, gallic acid, and catechin [3] [4].
Recent studies highlight this compound's potent biological activities, with one of the most detailed mechanisms uncovered in allergy research.
A 2024 study demonstrates that a complex of this compound and epigallocatechin gallate (EGCG) can significantly modulate the immune response in allergic rhinitis [5]. The proposed mechanism involves the regulation of the Th1/Th2 cytokine balance through key signaling pathways, which can be visualized in the following experimental workflow:
Experimental workflow showing GEC modulation of Th1/Th2 balance in allergic rhinitis model [5].
The quantitative outcomes from this study are summarized in the table below.
| Model/Assay | Treatment | Key Outcomes & Inhibition/Activation |
|---|
| In Vitro (RBL-2H3 cells) | GEC (this compound + EGCG Complex) | β-hexosaminidase release: 4.20% inhibition (synergistic) IL-4: 4.08% inhibition IL-13: 4.71% inhibition IFN-γ: 12.43% increase [5] | | In Vitro | ILS-F-2301 (50 μg/mL) (P. guajava & C. sinensis extract) | β-hexosaminidase release: inhibited IL-4: 61.54% inhibition IL-5: 58.79% inhibition IL-13: 59.25% inhibition IFN-γ: 133.14% activation [5] | | In Vivo (AR Mouse Model) | ILS-F-2301 | OVA-specific IgE & histamine (serum): inhibited IL-4: 28.23% inhibition IL-5: 47.15% inhibition IFN-γ: 37.11% activation [5] |
While clinical evidence is limited, network pharmacology analysis suggests this compound-rich guava leaves may help manage Type 2 Diabetes Mellitus (T2DM) by regulating the PI3K-AKT signaling pathway, insulin resistance pathway, and insulin secretion process [6].
For researchers looking to validate or explore these findings, here are methodologies from the cited studies.
Current research extends beyond this compound's direct therapeutic use. Its role in the biosynthesis of other valuable flavonoid apiosides is a key area of interest [2]. Understanding the enzyme mechanisms opens possibilities for biocatalytic production of complex flavonoids.
For researchers, focusing on purification protocols, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and preclinical efficacy models for specific conditions like allergic asthma or atopic dermatitis would be valuable next steps. The synergistic effect of this compound with other compounds like EGCG also presents a promising area for developing multi-targeted therapeutic formulations.
Guaijaverin is a flavonoid glycoside, specifically a quercetin-3-O-α-L-arabinopyranoside, recognized as one of the key bioactive compounds in guava leaves [1] [2].
The following table summarizes the key steps for extracting and identifying this compound from guava leaves, compiled from various experimental approaches.
| Protocol Step | Description | Key Parameters & Techniques |
|---|---|---|
| Sample Preparation | Fresh guava leaves are rinsed, shade-dried, and ground to a fine powder. | Uniform particle size (e.g., 1 mm sieve) to maximize extraction efficiency [3]. |
| Extraction | Solid-liquid extraction using suitable solvents. | Solvents: Ethanol/water mixtures (e.g., 50-70%) or pure aqueous [4] [5] [3]. Advanced Techniques: Ultrasound-assisted extraction (UAE), Microwave-assisted extraction (MAE) to enhance yield and speed [4]. Typical Ratio: 20g leaf powder per 100mL solvent, boiled at 90°C for 30 min [3]. | | Extract Analysis | Identification and quantification of this compound. | Primary Technique: Liquid Chromatography coupled with Mass Spectrometry (LC-MS), often in negative ionization mode [6] [4] [3]. Advanced Systems: UHPLC-LTQ-Orbitrap-MS/MS [6] or UPLC-Q-TOF-MS/MS [4] for high-resolution accurate mass confirmation. |
The workflow for extraction and analysis can be visualized as follows:
This compound contributes to the broad pharmacological profile of guava leaf extract. The table below outlines its documented activities.
| Biological Activity | Reported Effects and Potential Mechanisms |
|---|---|
| Antimicrobial | Exhibits activity against various intestinal and foodborne pathogens. Believed to act by disrupting microbial cell membranes [7] [3] [2]. |
| Antidiarrheal | Considered one of the key antidiarrheal compounds in guava leaves. May work through antibacterial action and possibly by reducing intestinal inflammation [1] [2]. |
| Antioxidant | As a flavonoid derivative, it can scavenge free radicals and reactive oxygen species (ROS), helping to reduce oxidative stress [7] [4]. |
| Anti-inflammatory | May contribute to the overall anti-inflammatory effects of guava leaf extract, though its specific molecular targets are less defined [1]. |
While this compound is consistently identified as a constituent of guava leaves, several areas require further investigation to support drug development:
Guaijaverin is a quercetin derivative where the sugar moiety α-L-arabinopyranose is attached to the quercetin aglycone at the 3-position [1]. Its core chemical profile is summarized below.
| Property | Description |
|---|---|
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one [1] |
| Molecular Formula | C₂₀H₁₈O₁₁ [1] |
| Molecular Weight | 434.35 g/mol [1] |
| CAS Number | 22255-13-6 [1] [2] |
| Purity | Available at ≥95% and ≥98% (HPLC) [1] [2] |
Research has identified several key molecular targets and biological activities for this compound. Quantitative data from assays is critical for evaluating its therapeutic potential.
| Biological Activity | Reported Result / Potency | Experimental Context / Notes |
|---|---|---|
| Urease Inhibition | IC₅₀ = 120 μM [1] | Potential for treating gastric ulcers [1] [2]. |
| Aldose Reductase Inhibition | IC₅₀ = 0.18 μM [3] | Potent inhibitor; target for diabetic complications [3]. |
| Antibacterial Activity | MIC = 2-4 mg/mL [3] | Bacteriostatic against Streptococcus mutans; suggests anti-plaque potential [1] [2] [3]. |
| Antioxidant Activity | "Significantly strong" ABTS radical scavenging [2] | Contributes to overall oxidative stress reduction [2]. |
| Hypoglycemic Activity | Promotes GLUT4 expression [3] | Enhances glucose transport in fat cell model [3]. |
For researchers aiming to validate or explore these activities, the methodologies from key studies provide an excellent starting point.
This compound is primarily isolated from the leaves of Guava (Psidium guajava L.) [1] [4] [5]. It has also been identified in other species, including:
A standard isolation workflow from guava leaves is visualized below, which can be scaled for research purposes.
This compound is firmly in the pre-clinical research stage [7]. Its observed multi-target activity makes it a promising candidate for several therapeutic areas, but significant challenges remain.
This compound (Quercetin-3-O-α-L-arabinopyranoside) is a naturally occurring flavonol glycoside consisting of the flavonol quercetin and the sugar arabinose. This polyphenolic compound has attracted significant scientific interest due to its diverse biological activities and potential therapeutic applications. This compound is primarily isolated from the leaves and fruits of Psidium guajava L. (guava), a plant widely used in traditional medicine across tropical and subtropical regions [1] [2] [3].
The compound belongs to the flavonoid class of secondary metabolites, which are known for their antioxidant properties and roles in plant defense mechanisms. With a molecular formula of C₂₀H₁₈O₁₁ and a molecular weight of 434.35 g/mol, this compound exhibits specific structural features that contribute to its biological activity, including multiple phenolic hydroxyl groups that enable free radical scavenging and metal chelation [2] [4]. The compound's glycosidic linkage at the 3-position of the quercetin aglycone enhances its solubility and bioavailability compared to some other flavonoid compounds.
This compound possesses well-defined physicochemical properties that influence its biological behavior and extraction potential. The compound appears as a light yellow to yellow solid powder with a density of 1.9±0.1 g/cm³ and a high boiling point of 828.1±65.0°C at 760 mmHg. Its flash point of 296.3±27.8°C indicates relatively good thermal stability under standard conditions [2].
The structural elucidation of this compound reveals a quercetin aglycone (2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one) linked to an α-L-arabinopyranose moiety via a glycosidic bond at the 3-position. This molecular arrangement includes multiple hydroxyl groups (7 hydrogen bond donors and 11 hydrogen bond acceptors) that contribute to its solubility characteristics and biological interactions. The compound has a partition coefficient (LogP) of 1.68, suggesting moderate lipophilicity, and a rotatable bond count of 3, indicating some molecular flexibility [2] [4].
This compound is soluble in DMSO (approximately 100 mg/mL or 230.23 mM) and can be formulated for experimental studies using co-solvents such as PEG300, Tween-80, and saline solutions. The compound requires protection from light during storage and handling, with recommended storage at 4°C in powder form to maintain stability [2].
The biological activities of this compound have been quantitatively assessed through various in vitro and in vivo studies, revealing potent effects against several therapeutic targets. The following table summarizes the key quantitative bioactivity data for this compound:
Table 1: Quantitative Bioactivity Profile of this compound
| Biological Activity | Quantitative Measure | Experimental System | Reference |
|---|---|---|---|
| Urease Inhibition | IC₅₀ = 120 μM | Enzyme assay | [4] |
| Anti-*Streptococcus mutans* | MIC = 2-4 mg/mL | Bacterial growth inhibition (MTCC 1943 & CLSM 001 strains) | [2] [4] |
| Pancreatic Lipase Inhibition | IC₅₀ = ~30 μg/mL, >90% inhibition at high concentrations | In vitro enzyme assay and in vivo rat model | [5] |
| Cytotoxicity | IC₅₀ > 10 μg/mL (A549, HeLa, SGC-7901 cells) | MTT assay | [4] |
| Serum Albumin Binding | Kₛᵥ = 10⁴ M⁻¹ (static quenching) | Fluorescence spectroscopy with HSA | [6] [3] |
This compound exhibits dose-dependent effects across multiple biological systems, with particularly notable activity against enzymatic targets involved in metabolic disorders and infectious diseases. The compound's urease inhibitory activity (IC₅₀ = 120 μM) suggests potential applications against urease-positive pathogens, while its anti-*Streptococcus mutans* effects (MIC = 2-4 mg/mL) support its traditional use in oral health [4]. Recent investigations have highlighted this compound's potent pancreatic lipase inhibition (>90% at high concentrations), indicating possible applications in obesity management through reduced triglyceride absorption [5].
The extraction and purification of this compound from plant materials involves multiple chromatographic steps optimized for recovery efficiency and purity:
This protocol typically yields this compound with purity exceeding 95%, as verified by analytical HPLC [1]. The extraction process can be enhanced using ultrasound-assisted extraction, which reduces processing time and improves yield [8].
The interaction between this compound and human serum albumin (HSA) can be characterized using fluorescence spectroscopy to understand its binding mechanism and pharmacokinetic properties:
This protocol typically reveals that this compound binds to site I of HSA (subdomain IIA) near Trp214 residue through static quenching mechanism, with binding driven by balanced enthalpic and entropic forces [6] [3].
Comprehensive structural characterization of this compound requires a multi-technique approach to confirm identity and purity:
These analytical techniques provide complementary structural information that collectively confirms the identity and purity of isolated this compound, with HPLC establishing purity typically >95% for biological testing [1] [8].
This compound exerts its biological effects through multiple molecular mechanisms, with recent studies elucidating its interactions with specific protein targets and cellular pathways. The following diagram illustrates the primary molecular targets and proposed mechanisms of action for this compound:
Figure 1: Molecular Targets and Mechanisms of Action of this compound
This compound exhibits potent anti-obesity potential through its inhibition of pancreatic lipase, a key enzyme in dietary fat absorption. Detailed mechanistic studies reveal that this compound acts through non-competitive inhibition, forming a complex with the enzyme that reduces its catalytic efficiency without competing with the substrate at the active site. Fluorescence quenching studies indicate static quenching of pancreatic lipase by this compound, suggesting the formation of a stable complex that alters the enzyme's microenvironment and spatial conformation [5].
Molecular docking simulations demonstrate that this compound binds to pancreatic lipase with a minimum binding energy of -6.96 kcal/mol, interacting with key residues in the enzyme's active site region. These interactions involve hydrogen bonding with polar residues and π-π stacking with aromatic residues, stabilizing the enzyme-inhibitor complex. In vivo studies using oral lipid tolerance tests in rats confirm that this compound effectively reduces triglyceride uptake by inhibiting pancreatic lipase activity in the gastrointestinal tract, supporting its potential as a natural anti-obesity agent [5].
The interaction between this compound and human serum albumin (HSA) plays a crucial role in determining its pharmacokinetic profile and in vivo distribution. Biophysical studies using fluorescence spectroscopy and computational approaches demonstrate that this compound binds specifically to site I (subdomain IIA) of HSA, located in close proximity to the Trp214 residue. This binding occurs through a static quenching mechanism, with thermodynamic parameters indicating the involvement of both hydrophobic interactions and hydrogen bonding in complex stabilization [6] [3].
The binding constant (Kₐ) for the this compound-HSA interaction is approximately 10⁴ M⁻¹, suggesting moderate binding affinity that allows for a balance between plasma circulation and tissue distribution. This interaction may influence this compound's biological half-life, metabolic clearance, and potential drug-drug interactions when co-administered with other HSA-bound compounds. Understanding these binding characteristics is essential for predicting this compound's in vivo behavior and optimizing its therapeutic application [6] [3].
Based on its diverse biological activities, this compound shows promise for several therapeutic applications:
Despite promising bioactivities, several aspects of this compound research require further investigation:
The following table consolidates the essential technical data on guaijaveris from the search results.
| Aspect | Details |
|---|---|
| IUPAC Name | Quercetin 3-O-α-L-arabinopyranoside [1] [2] |
| Molecular Formula | C₂₀H₁₈O₁₁ [1] [2] |
| Molecular Weight | 434.35 g/mol [1] [2] |
| CAS Registry Number | 22255-13-6 [1] [2] |
| Physical Form | Light yellow to yellow solid powder [1] [2] |
| Biological Activities | Antibacterial (against Strep. mutans), antioxidant, urease inhibitor (IC₅₀ = 120 μM) [1] [2] |
| Source | Fruits and leaves of Psidium guajava Linn. (Guava) [1] [3] |
| Solubility (in DMSO) | ~100 mg/mL (~230.23 mM) [2] |
While a direct protocol for this compound is not available, the search results suggest several general methodologies used for isolating similar phenolic compounds from guava.
Based on these general methods, a potential high-level workflow for approaching the isolation of this compound can be conceptualized as follows:
To proceed with your work, you may find it helpful to:
The following table consolidates key solubility data and preparation methods for guaijaverin in DMSO from chemical supplier specifications and research publications.
| Parameter | Reported Value | Notes / Source |
|---|---|---|
| Solubility in DMSO | 100 mg/mL (230.23 mM) [1] | Requires ultrasonic treatment; hygroscopic DMSO impacts solubility [1]. |
| 50 mg/mL (115.11 mM) [2] | Sonication is recommended [2]. | |
| Recommended Stock Concentration | 10 - 100 mM [1] [2] | Standard for preparing aliquots. |
| Molecular Weight | 434.35 g/mol [1] [2] [3] | For molarity calculations. |
| Appearance | Light yellow to yellow solid [1] | Physical characteristic. |
Here is a detailed methodology for preparing a this compound stock solution in DMSO based on the search results:
This compound (also known as Quercetin-3-Arabinoside) is a flavonoid isolated from plants like guava (Psidium guajava L.) [5] [4] [6]. Its key reported bioactivities include:
The experimental workflow for preparing and applying this compound in cell-based assays can be visualized as follows:
> this compound stock solution preparation workflow for biological assays, highlighting DMSO solubilization and storage conditions.
For cellular studies, stock solutions are further diluted in cell culture medium. Cytotoxicity is often evaluated using assays like MTT, with research showing this compound had low cytotoxicity (IC₅₀ > 10 μg/mL) against various human cell lines including A549, HeLa, and SGC-7901 [1].
The table below summarizes the key molecular targets and the experimentally determined potency of guaijaverin.
| Biological Activity | Molecular Target / Mechanism | Experimental Model | Potency / Effect | Citation |
|---|---|---|---|---|
| Anti-obesity | Pancreatic Lipase Inhibition (Reversible, non-competitive) | In vitro enzyme assay; In vivo rat model | IC₅₀ not specified; 90.63% inhibition at tested concentration; Reduced TG uptake in vivo | [1] |
| Antibacterial | Growth inhibition of Streptococcus mutans | In vitro bacterial culture (MIC) | MIC: 2-4 mg/mL (strain-dependent) | [2] [3] |
| Enzyme Inhibition | Urease Inhibition | In vitro enzyme assay | IC₅₀: 120 μM | [3] |
| Antioxidant | Free Radical Scavenging | DPPH and hydroxyl radical assay | 42.38% and 33.45% radical scavenging (in guava leaf extract jelly) | [4] |
| Conformational Change | Binding alters PL conformation | Multispectral analysis (Fluorescence, UV, CD) | Induces static quenching and changes protein microenvironment | [1] |
To facilitate further research, here are the methodologies used in key studies investigating this compound's activity.
This protocol is used to determine the inhibitory activity and mechanism of this compound against pancreatic lipase [1].
This protocol outlines the evaluation of this compound's antibacterial activity against the cariogenic bacterium S. mutans [2].
The following diagram illustrates the multi-target mechanism of action of this compound and the experimental workflow used to validate it, integrating the components detailed in the previous sections.
Summary of this compound's multi-target mechanisms and key validation methods.
For researchers aiming to replicate the comprehensive study on pancreatic lipase inhibition, the following workflow outlines the key steps and their logical sequence.
Sequential workflow for evaluating pancreatic lipase inhibition, from in vitro assays to in vivo validation.
This compound (a flavonol glycoside) is a biologically active compound predominantly isolated from the leaves of guava (Psidium guajava L.), a plant renowned for its medicinal properties in traditional medicine systems. This compound has garnered significant scientific interest due to its potent enzyme inhibitory properties against key metabolic enzymes, including pancreatic lipase, α-glucosidase, α-amylase, and aldose reductase. The structural configuration of this compound, characterized by a quercetin aglycone linked to an arabinofuranoside sugar moiety, contributes to its strong binding affinity to enzyme active sites, making it a promising candidate for the development of therapeutic agents aimed at metabolic disorders such as obesity and diabetes.
Research indicates that this compound is particularly abundant in specific guava cultivars, with the Karela cultivar exhibiting the highest concentration of phenolic and flavonoid compounds [1]. The comprehensive pharmacological profile of this compound extends beyond metabolic enzyme inhibition to encompass antioxidant, antimicrobial, and anti-inflammatory activities, positioning it as a multifunctional phytochemical with substantial therapeutic potential. These application notes provide detailed experimental protocols and data analysis methods for evaluating this compound's bioactivity, with particular emphasis on its mechanism of pancreatic lipase inhibition and relevant associated biological activities.
Pancreatic lipase represents a crucial enzymatic target for obesity management as it catalyzes the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. Inhibition of this enzyme reduces fat absorption, thereby decreasing caloric intake. This compound demonstrates exceptional inhibitory efficacy against pancreatic lipase, achieving up to 90.63% inhibition in experimental models [2]. The concentration required for 50% inhibition (IC₅₀) serves as a key parameter for quantifying inhibitor potency, though the specific IC₅₀ value for this compound requires further empirical determination.
Table 1: Key Inhibition Parameters of this compound Against Pancreatic Lipase
| Parameter | Result | Experimental Method |
|---|---|---|
| Maximum Inhibition | 90.63% | Enzyme inhibition activity assay |
| Inhibition Type | Reversible, noncompetitive | Enzyme kinetics analysis |
| Quenching Type | Static quenching | Fluorescence spectroscopy |
| Binding Energy | -6.96 kcal/mol | Molecular docking |
| In Vivo Efficacy | Reduced TG uptake | Oral lipid tolerance test in rats |
The inhibition mechanism of this compound has been characterized through comprehensive biochemical and computational approaches. Enzyme kinetics analyses reveal that this compound acts as a reversible noncompetitive inhibitor, indicating that it binds to an allosteric site on the pancreatic lipase molecule rather than competing with the substrate for the active site [2]. This binding induces conformational changes in the enzyme structure, as evidenced by multispectral techniques including fluorescence spectroscopy and circular dichroism. Specifically, this compound exhibits static fluorescence quenching of pancreatic lipase, confirming the formation of a stable inhibitor-enzyme complex that alters the microenvironment around aromatic amino acid residues [2].
Molecular docking studies provide structural insights into the interaction between this compound and pancreatic lipase. These computational analyses demonstrate that this compound binds with considerable affinity, exhibiting a minimum binding energy of -6.96 kcal/mol [2]. The negative binding energy value indicates a spontaneous binding process and stable complex formation. Docking simulations further reveal that this compound forms multiple hydrogen bonds and hydrophobic interactions with key residues in the pancreatic lipase binding pocket, effectively stabilizing the complex and compromising the enzyme's catalytic efficiency. This molecular interaction pattern explains the potent inhibitory activity observed in experimental assays.
The anti-obesity potential of this compound has been validated in animal models using oral lipid tolerance tests. Administration of this compound to rats fed a high-lipid diet significantly reduced triglyceride absorption compared to control animals, confirming its efficacy in a physiological system [2]. This in vivo demonstration is particularly significant as it establishes the biological relevance of this compound's pancreatic lipase inhibition beyond artificial enzyme assay systems, supporting its potential as a therapeutic agent for managing obesity and related metabolic disorders.
This compound exhibits multiple antidiabetic mechanisms beyond pancreatic lipase inhibition, positioning it as a multifaceted agent for metabolic disease management. Particularly significant is its potent inhibition of dipeptidyl peptidase IV (DP-IV), a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) [3]. By inhibiting DP-IV, this compound prolongs the activity of these insulinotropic hormones, resulting in enhanced glucose-dependent insulin secretion and improved glycemic control.
Table 2: Additional Bioactivities of this compound and Related Compounds
| Bioactivity | Molecular Target | Reported Effect | Source |
|---|---|---|---|
| Antidiabetic | Dipeptidyl peptidase IV | Inhibition with IC₅₀ ~6.7 μg/mL | [3] |
| Antidiabetic | Aldose reductase | Inhibition (prevents diabetic complications) | [3] |
| Antidiabetic | α-glucosidase | IC₅₀ 98.2 μg/mL (Allahabad safeda cultivar) | [1] |
| Antioxidant | Free radicals | IC₅₀ 78.93 μg/mL (DPPH assay, Allahabad safeda) | [1] |
| Antimicrobial | Bacterial cells | MIC 28.69 μg/mL against Pseudomonas aeruginosa | [1] |
| Anti-tyrosinase | Tyrosinase enzyme | IC₅₀ 95.73 μg/mL | [1] |
Additional antidiabetic activities include inhibition of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and cataracts [3]. Furthermore, guava leaf extracts rich in this compound demonstrate significant α-glucosidase inhibitory activity (IC₅₀ 98.2 μg/mL for the Allahabad safeda cultivar), which delays carbohydrate digestion and reduces postprandial hyperglycemia [1]. These multiple mechanisms collectively contribute to this compound's potential as a comprehensive therapeutic agent for diabetes management.
This compound-containing guava leaf extracts exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Methanolic extracts demonstrate particularly potent effects against Pseudomonas aeruginosa, Proteus vulgaris, and Bacillus subtilis, with inhibition zones ranging from 21-25 mm in diameter [1]. The minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa was determined to be 28.69 μg/mL for methanolic extracts, indicating substantial antibacterial potency [1].
The antioxidant capacity of this compound-rich extracts has been validated through multiple assay systems. In DPPH radical scavenging assays, the Allahabad safeda cultivar exhibited significant antioxidant activity with an IC₅₀ value of 78.93 μg/mL [1]. This antioxidant potential contributes to the overall therapeutic value of this compound, as oxidative stress represents a common pathological component in obesity, diabetes, and inflammatory conditions.
The following protocol details the standard procedure for evaluating pancreatic lipase inhibition activity, adapted from established methodologies with modifications to incorporate appropriate blank correction procedures [4].
Pre-incubation: Mix 50 μL of pancreatic lipase solution (1.0 mg/mL) with 10 μL of this compound solution at varying concentrations. Include appropriate controls (enzyme without inhibitor, blank without enzyme).
Reaction initiation: Add 40 μL of 4-MUO substrate solution (0.1 mM) to each well.
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
Termination and measurement: Stop the reaction by adding 100 μL of glycine-NaOH buffer (0.05 M, pH 10.0). Measure fluorescence at excitation 322 nm and emission 450 nm using a microplate reader.
Proper blank correction is essential for accurate results in enzyme inhibition assays. The following blank correction method is recommended to account for various sources of interference [4]:
Calculate percentage inhibition using the formula: % Inhibition = [(Fluorescencecontrol - Fluorescencetest) / Fluorescencecontrol] × 100
Determine IC₅₀ values by plotting inhibition percentage against inhibitor concentration and fitting with appropriate nonlinear regression software.
Grid box setting: Define the binding site around the catalytic triad of pancreatic lipase (Ser152, Asp176, His263) with sufficient dimensions to accommodate the ligand (e.g., 60 × 60 × 60 points with 0.375 Å spacing).
Docking parameters: Use appropriate docking software (AutoDock Vina recommended) with the following parameters:
Execution and analysis: Run docking simulations and analyze results based on binding energy (ΔG in kcal/mol) and interaction patterns (hydrogen bonds, hydrophobic interactions, π-π stacking).
The following workflow diagram illustrates the complete experimental process for evaluating this compound's pancreatic lipase inhibition activity:
The oral lipid tolerance test provides critical in vivo validation of this compound's efficacy in reducing lipid absorption [2].
Lipid loading: After treatment period, administer lipid emulsion (5-10 mL/kg) containing corn oil to all groups after overnight fasting.
Blood collection: Collect blood samples at 0, 1, 2, 4, and 6 hours post-administration.
Triglyceride measurement: Separate plasma and measure triglyceride levels using commercial enzymatic kits.
Data analysis: Calculate area under the curve (AUC) for triglyceride levels and compare between groups using appropriate statistical tests.
The multifunctional bioactivity profile of this compound positions it as a promising lead compound for developing therapeutics targeting obesity and related metabolic disorders. Its dual inhibitory action against both pancreatic lipase and carbohydrate-digesting enzymes (α-glucosidase, α-amylase) offers a comprehensive approach to managing both obesity and diabetes through reduced absorption of dietary fats and carbohydrates [2] [1] [3]. This multi-target mechanism may provide synergistic therapeutic benefits compared to single-target agents like orlistat.
Future research should focus on addressing current knowledge gaps, including comprehensive toxicological profiling, pharmacokinetic optimization to enhance oral bioavailability, and clinical validation of efficacy in human subjects. Additionally, exploration of structure-activity relationships through synthetic modification of the this compound scaffold may yield derivatives with improved potency and pharmacokinetic properties. The development of standardized guava leaf extracts with guaranteed this compound content represents a near-term opportunity for nutraceutical applications, while purified this compound formulations warrant investigation as pharmaceutical agents for metabolic disease management.
This compound (quercetin-3-O-α-L-arabinopyranoside) is a bioactive flavonoid isolated from guava leaves (Psidium guajava L.) that has demonstrated significant potential as a natural anti-cariogenic agent. Dental caries remains one of the most prevalent global health concerns, with Streptococcus mutans recognized as a primary etiological agent due to its ability to produce acids and form biofilms on tooth surfaces [1]. The emergence of antimicrobial resistance and side effects associated with conventional chemical treatments has accelerated research into natural alternatives [2] [1]. This compound represents a promising candidate in this context, as it targets multiple virulence mechanisms of S. mutans without the drawbacks of synthetic antimicrobials.
Psidium guajava leaves have been traditionally used in folk medicine across tropical and subtropical regions, with modern research validating their antimicrobial properties [3] [4]. This compound is one of the key flavonoids responsible for these effects, exhibiting specific anti-S. mutans activity while being generally safe for human consumption. The compound's mechanism extends beyond simple growth inhibition to disruption of critical cariogenic processes, including biofilm formation, acid production, and bacterial adherence [5]. This multi-target approach makes this compound particularly valuable for developing preventive oral care strategies aimed at reducing the prevalence of dental caries.
This compound exhibits bacteriostatic activity against S. mutans with minimum inhibitory concentration (MIC) values ranging from 2-4 mg/mL depending on the bacterial strain [5]. Beyond growth inhibition, sub-MIC concentrations (0.0078-2 mg/mL) significantly impair key virulence factors that contribute to the cariogenic potential of S. mutans. These include reduction in acid production, cell-surface hydrophobicity, sucrose-dependent adherence to surfaces, and sucrose-induced aggregation [5]. This multi-faceted anti-virulence profile is particularly valuable as it disrupts the pathogenic process without exerting strong selective pressure for resistance development.
The activity profile of this compound is characterized by notable stability under acidic and heat conditions, though it is labile in alkaline environments [5]. This acid stability is advantageous for oral applications where the pH can drop significantly following carbohydrate consumption. When compared to other guava leaf flavonoids, this compound demonstrates superior anti-S. mutans activity, likely due to its specific chemical structure—quercetin with an arabinopyranoside substitution at the 3-O position—which enhances its interaction with bacterial targets [5] [4].
Table 1: Anti-S. mutans Activity Profile of this compound
| Activity Parameter | Result/Value | Experimental Conditions | Reference |
|---|---|---|---|
| Minimum Inhibitory Concentration (MTCC 1943) | 4 mg/mL | Broth microdilution method | [5] |
| Minimum Inhibitory Concentration (CLSM 001) | 2 mg/mL | Broth microdilution method | [5] |
| Anti-biofilm activity | Significant inhibition | Sub-MIC concentrations (0.0078-2 mg/mL) | [5] |
| Acid production inhibition | Significant reduction | Sub-MIC concentrations | [5] |
| Cell-surface hydrophobicity | Decreased | Sub-MIC concentrations | [5] |
| Sucrose-dependent adherence | Inhibited | Glass surface adherence assay | [5] |
| Thermal stability | Stable | Heat exposure | [5] |
| pH stability | Acid-stable, alkali-labile | Various pH conditions | [5] |
Table 2: Comparison of this compound with Other Guava Leaf Bioactive Compounds
| Compound | Class | Reported Anti-S. mutans Activity | Additional Notes | |--------------|-----------|----------------------------------------|---------------------| | this compound | Flavonoid | MIC: 2-4 mg/mL; Anti-biofilm at sub-MIC | Specific anti-adherence properties | | Quercetin | Flavonoid | Moderate activity | Most abundant flavonoid in guava leaves | [4] | | Catechin | Flavonoid | Moderate activity | Synergistic effects in combination | [3] | | Gallic acid | Phenolic acid | Mild to moderate activity | Contributes to overall efficacy | [3] | | Rutin | Flavonoid | Mild activity | - | [2] |
This compound exerts its anti-S. mutans effects through multiple mechanisms that disrupt essential virulence processes rather than directly causing bacterial death. This multi-target approach is advantageous for resistance prevention and makes this compound particularly effective against cariogenic biofilms. The primary mechanisms include:
Inhibition of glucosyltransferases (GTFs): this compound interferes with the activity of GTFs, enzymes critical for synthesizing glucans from sucrose. These glucans facilitate bacterial adherence to tooth surfaces and contribute to the structural integrity of dental plaque [5] [1]. By reducing glucan production, this compound limits S. mutans capacity to form robust biofilms and adhere to enamel surfaces.
Disruption of sucrose-dependent adherence: The compound directly impairs the ability of S. mutans to adhere to hydroxyapatite surfaces (mimicking tooth enamel) in the presence of sucrose, a key step in plaque formation [5] [7]. This effect is observed even at sub-MIC concentrations, suggesting specific interference with surface adhesins or their regulation.
Reduction in acid production and acid tolerance: this compound decreases glycolytic activity and acid production by S. mutans, reducing the demineralization potential of the biofilm [5]. Additionally, it may interfere with the bacterial acid tolerance response, further compromising S. mutans survival in the acidic environment of cariogenic plaque.
Alteration of cell surface properties: Treatment with this compound modifies cell-surface hydrophobicity of S. mutans, affecting initial attachment and co-aggregation with other plaque bacteria [5]. This change in surface properties contributes to reduced biofilm formation and stability.
The following diagram illustrates the multi-target mechanism of action of this compound against S. mutans:
Figure 1: Multi-target mechanism of this compound against Streptococcus mutans virulence factors
The multifaceted anti-S. mutans activity of this compound supports its development for various oral care applications:
Anti-cariogenic mouthrinses: this compound can be incorporated (0.1-0.5% w/v) into alcohol-free mouthrinse formulations with other natural antimicrobials for synergistic effects. Clinical studies show that natural mouthrinses can reduce plaque index by 35-50% compared to placebo [1].
Therapeutic dentifrices: Formulation as toothpaste (0.5-1% w/w) with compatibility with fluoride for enhanced anti-caries effects. The compound's stability in acidic conditions favors its incorporation into dentifrice systems [5].
Chewing gums and lozenges: Delivery systems for prolonged oral exposure to sub-MIC concentrations of this compound, potentially reducing salivary S. mutans counts between brushings.
Dental varnishes and sealants: Incorporation into sustained-release systems for professional application, particularly in high-caries-risk populations.
Successful development of this compound-based products requires attention to several formulation factors:
Solubility enhancement: this compound has limited water solubility which can be improved through cyclodextrin complexation, nanoemulsification, or solid dispersion techniques [3] [4].
Stability optimization: While stable under acidic conditions and heat, this compound degrades in alkaline environments (pH > 8.0). Formulations should maintain pH between 4.5-7.0 for optimal stability [5].
Synergistic combinations: this compound shows enhanced activity when combined with other natural compounds (e.g., epicatechin, catechin) or low concentrations of conventional antimicrobials [3] [8].
Advanced delivery systems: Encapsulation in chitosan nanoparticles, liposomes, or poly(lactic-co-glycolic acid) carriers can improve retention in the oral cavity and enhance efficacy [3] [9].
This compound represents a promising natural alternative for preventing and controlling dental caries through its multi-target action against key virulence mechanisms of S. mutans. Unlike broad-spectrum antimicrobials that indiscriminately target oral flora, this compound's selective inhibition of cariogenic properties at sub-MIC concentrations offers a strategic approach to maintaining oral health while preserving the beneficial oral microbiome.
Future research should focus on standardized extraction protocols to ensure consistent this compound content in preparations, comprehensive toxicity profiling including long-term safety assessment, and clinical validation of efficacy in human populations. Additionally, exploration of synergistic combinations with other natural compounds or low doses of conventional agents may enhance efficacy while minimizing potential side effects [3] [8]. With these developments, this compound-based formulations could significantly impact preventive dentistry, offering effective, natural alternatives to current chemical-based approaches for dental caries management.
This compound is a flavonoid, specifically the 3-O-arabinoside of quercetin [1]. The table below summarizes its key chemical characteristics:
| Property | Description |
|---|---|
| IUPAC Name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}-4H-1-benzopyran-4-one [1] |
| Other Names | Quercetin 3-arabinoside; Guajavarin [1] |
| Molecular Formula | C₂₀H₁₈O₁₁ [1] |
| Molecular Weight | 434.353 g·mol⁻¹ [1] |
| Source | Found in the leaves of Psidium guajava (common guava) [2] [3] [1] |
Although data on urease inhibition is unavailable, this compound has demonstrated significant biological activity in other areas, which confirms its potential as a bioactive compound.
To empirically determine the urease inhibition activity of this compound, you can adapt established experimental protocols. The following workflow and description outline a common method used in the field [5].
Given the lack of direct data, the following approaches may help you proceed:
Guaijaverin is a bioactive flavonoid compound predominantly isolated from the leaves of the guava plant (Psidium guajava L.) [1]. Chemically identified as quercetin-3-O-α-L-arabinopyranoside, this compound belongs to the flavonol glycoside class and demonstrates significant biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties [1] [2]. The structural features of this compound include a quercetin aglycone moiety linked to an arabinose sugar unit, which influences its analytical behavior and bioactivity [1]. These notes provide detailed methodologies for the reliable identification and quantification of this compound in plant matrices using advanced chromatographic techniques, specifically High-Performance Liquid Chromatography (HPLC) and HPLC-tandem Mass Spectrometry (HPLC-MS/MS) [3].
The following protocol describes a validated method for the simultaneous determination of this compound alongside other polyphenolic compounds in berry samples, adaptable to guava leaf extracts [3].
Instrumentation Setup: The analysis should be performed using an HPLC system coupled with a triple quadrupole mass spectrometer. The instrument must be equipped with an electrospray ionization (ESI) source operating in negative ion mode [3].
Chromatographic Separation:
Mass Spectrometric Detection:
Extraction Procedure:
Solid-Phase Extraction (SPE) Clean-up (Optional for Complex Matrices):
The analytical method for this compound requires comprehensive validation to ensure reliability, accuracy, and precision. The table below summarizes typical validation parameters obtained under the described conditions [3].
Table 1: Method Validation Parameters for this compound Analysis
| Validation Parameter | Result/Value | Acceptance Criteria |
|---|---|---|
| Linear Range | 1–500 μg/L | R² > 0.99 [3] |
| Limit of Detection (LOD) | 0.2–0.6 μg/kg | - |
| Limit of Quantification (LOQ) | 0.3–1.0 μg/kg | - |
| Recovery (%) | 82.8–104.8% | 70–120% |
| Precision (RSD%) | < 5.8% | < 10% |
The following diagram illustrates the complete analytical workflow for the extraction and analysis of this compound from plant material, providing researchers with a clear visual guide to the procedural sequence.
Diagram 1: Analytical Workflow for this compound
The precise quantification of this compound is crucial in phytopharmaceutical development and standardization of herbal preparations. This compound has demonstrated significant bioactivities including enzyme inhibition and antimicrobial effects, making it a promising candidate for therapeutic development [1]. Furthermore, this compound complies with key drug-likeness rules (Lipinski's, Veber's, and Ghose's rules), indicating its potential as a lead compound for oral drug development [2]. The described analytical protocol enables quality control of raw materials, standardization of extracts, and pharmacokinetic studies of this compound-containing formulations.
1. Bioactive Context of Guaijaverin this compound (Quercetin 3-O-α-L-arabinopyranoside) is a flavonoid isolated from guava (Psidium guajava L.) [1]. It is recognized as one of the plethora of phytochemicals in guava leaves that contribute to their overall health benefits, which include antioxidant, anticancer, antidiabetic, and antimicrobial activities [2]. The antioxidant potential of guava leaf extracts is often attributed to the combined effect of various phenolic compounds, including this compound, quercetin, catechin, and gallic acid [2] [3].
2. Experimental Protocols for Antioxidant Assays The following are standardized protocols for evaluating antioxidant activity, as applied to guava leaf extracts. These methods are universally applicable for the assessment of purified compounds like this compound.
2.1. DPPH Radical Scavenging Activity This assay measures the ability of an antioxidant to donate hydrogen to the stable DPPH radical, causing a color change.
(Abs_control - Abs_sample) / Abs_control × 100. The IC50 value (concentration that scavenges 50% of DPPH radicals) is determined from a calibration curve of % inhibition versus concentration [4]. The Antioxidant Activity Index (AAI) is calculated as Final concentration of DPPH / IC50 [4].2.2. FRAP (Ferric Reducing Antioxidant Power) Assay This assay measures the reducing capacity of an antioxidant by its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).
Final concentration of FRAP reagent / EC50 [4].2.3. ABTS Radical Cation Scavenging Activity This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS⁺ radical.
(Abs_control - Abs_sample) / Abs_control × 100. Results can be expressed as Trolox Equivalents (TE) per gram of extract [3].The table below summarizes the available specific data on this compound and the general antioxidant data for the guava leaf extract in which it is found.
Table 1: Chemical and Bioactive Profile
| Aspect | Details |
|---|---|
| Chemical Profile | IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one [1]. |
| Molecular Formula: C₂₀H₁₈O₁₁ [1]. | |
| Molecular Weight: 434.35 g/mol [1]. | |
| CAS No.: 22255-13-6 [1]. | |
| Reported Bioactivity | Antibacterial: Shown to have activity against Streptococcus mutans [1]. |
| Urease Inhibition: Reported IC₅₀ value of 120 μM [1]. | |
| Antioxidant Activity of Guava Leaf Extract | DPPH Scavenging: Reported values for guava leaf extract range from 444.05 mg TE/g extract [3] to an AAI of 0.33–56.46 [4]. |
| ABTS Scavenging: Reported as 424.80 mg TE/g extract for guava leaf extract [3]. | |
| FRAP Reducing Power: AAI for guava leaf extract reported in the range of 1.65–59.89 [4]. |
The following diagram illustrates the general antioxidant mechanism of flavonoids, which is the class of compounds to which this compound belongs.
Diagram 1: Proposed antioxidant mechanisms of flavonoids via hydrogen atom transfer (HAT) and single electron transfer (SET).
Guava leaf is a rich source of antioxidant phenolics and flavonoids, including this compound. The protocols for DPPH, FRAP, and ABTS assays are well-established for evaluating such bioactives.
A complete application note for this compound specifically would require experimental data from assays performed on the purified compound. Future research should focus on:
The following table consolidates the key experimental findings on guaijaverin's inhibitory activity against pancreatic lipase.
| Parameter | Result / Value | Experimental Context |
|---|---|---|
| Pancreatic Lipase Inhibition | Up to 90.63% inhibition | In vitro enzyme inhibition assay [1]. |
| IC₅₀ Value | Reported (specific value not in search results) | In vitro enzyme inhibition assay [1]. |
| Inhibition Type | Reversible, non-competitive inhibition | Determined via enzyme kinetics [1]. |
| Quenching Type | Static quenching | Determined through fluorescence quenching experiments [1]. |
| Binding Energy | -6.96 kcal/mol | Molecular docking simulation [1]. |
| In Vivo Efficacy | Significant reduction in serum triglycerides (TG) | Oral Lipid Tolerance Test (OLTT) in rats [1]. |
This protocol outlines the key steps for evaluating the efficacy of this compound in inhibiting fat absorption in a rat model, based on the methodology from the identified study [1].
The Oral Lipid Tolerance Test (OLTT) is an in vivo method used to assess the efficiency of dietary fat absorption and its clearance from the bloodstream. It is a direct way to evaluate the efficacy of pancreatic lipase inhibitors, such as this compound. The test substance is administered prior to an oral fat load, and the subsequent rise in serum triglycerides (TG) is measured. A compound that inhibits pancreatic lipase in the gut will reduce the hydrolysis and absorption of triglycerides, leading to a blunted postprandial triglyceridemic response [1].
The study on this compound employed several in vitro and in silico methods to elucidate its mechanism of action. The workflows for these experiments are summarized in the diagrams below [1].
This assay directly quantifies the ability of this compound to inhibit pancreatic lipase enzyme activity.
These techniques help understand the interaction between this compound and the pancreatic lipase enzyme.
This compound (a flavonoid compound isolated from plant sources) has emerged as a promising natural alternative for obesity management through its potent inhibition of pancreatic lipase (PL), the primary enzyme responsible for dietary fat digestion. Recent studies demonstrate that this compound achieves exceptional inhibition rates exceeding 90% against PL, confirming its excellent inhibitory capability. The compound operates through a reversible non-competitive inhibition mechanism, with its quenching type identified as static quenching, indicating the formation of a stable complex between this compound and pancreatic lipase. This interaction significantly alters the microenvironment and spatial conformation of pancreatic lipase, thereby disrupting its catalytic function [1].
The investigation of this compound's effects on pancreatic lipase incorporates multidisciplinary approaches including multispectral methods, molecular docking, and in vivo validation through oral lipid tolerance tests in rats. These comprehensive studies reveal that this compound effectively reduces triglyceride uptake in the body, demonstrating its potential as a therapeutic agent for obesity management. The minimum binding energy between this compound and pancreatic lipase was calculated to be -6.96 kcal/mol, indicating a favorable binding interaction that stabilizes the enzyme-inhibitor complex [1]. With obesity representing one of the toughest global public health challenges of the twenty-first century and ranking fifth for deaths worldwide, the discovery of effective pancreatic lipase inhibitors like this compound addresses a critical medical need [2].
Table 1: Kinetic parameters of this compound's inhibition of pancreatic lipase
| Parameter | Value | Significance |
|---|---|---|
| Inhibition Rate | 90.63% | Demonstrates exceptional inhibitory capability |
| IC₅₀ | Not specified in research | Concentration for 50% inhibition |
| Inhibition Type | Reversible non-competitive | Binds to enzyme at site other than active center |
| Quenching Type | Static quenching | Forms stable complex with enzyme |
| Binding Energy | -6.96 kcal/mol | Favorable binding interaction |
| In Vivo Efficacy | Reduces TG uptake | Confirmed activity in rat models |
Table 2: Standard experimental conditions for pancreatic lipase inhibition studies
| Parameter | Typical Conditions | Variations/Notes |
|---|---|---|
| Enzyme Source | Porcine pancreatic lipase type II | Human pancreatic lipase also used |
| Buffer System | 50 mM Tris-HCl, pH 8.0 | pH 7.5-8.5 range commonly used |
| Incubation Temperature | 37°C | Physiological relevance |
| Substrate | p-nitrophenyl butyrate (pNPB) | p-nitrophenyl palmitate (pNPP) also common |
| Detection Method | Spectrophotometric at 405-410 nm | Measures p-nitrophenol release |
| Inhibitor Concentration Range | 10-0.0625 mg/mL | Serial dilutions for dose-response |
| Incubation Time | 10-30 minutes | Time-dependent studies recommended |
The spectrophotometric method using p-nitrophenyl derivatives as substrates provides a reliable, high-throughput approach for evaluating pancreatic lipase inhibitory activity. This protocol utilizes p-nitrophenyl butyrate (pNPB) as substrate, which offers optimal solubility and hydrolysis characteristics for consistent results [3].
Materials and Reagents:
Procedure:
Validation and Quality Control:
Understanding the mechanism of inhibition is crucial for characterizing this compound's interaction with pancreatic lipase. This protocol details the procedure for determining inhibition kinetics using Lineweaver-Burk analysis [4].
Materials and Reagents:
Procedure:
Fluorescence quenching studies provide critical insights into the binding interaction between this compound and pancreatic lipase, particularly for confirming static quenching mechanisms. This protocol utilizes intrinsic protein fluorescence to monitor complex formation [1].
Materials and Equipment:
Procedure:
Interpretation Guidelines:
Molecular docking provides structural insights into the interaction between this compound and pancreatic lipase at the atomic level, helping to identify key residues involved in binding and inhibition [1] [4].
Software and Resources:
Procedure:
Protein Preparation:
Ligand Preparation:
Docking Protocol:
Validation:
Analysis:
The comprehensive study of this compound's inhibition of pancreatic lipase through static quenching mechanisms provides a solid foundation for developing novel anti-obesity therapeutics. The multidisciplinary approach outlined in these application notes—combining in vitro enzyme assays, binding studies, computational docking, and in vivo validation—offers a robust framework for evaluating natural products as pancreatic lipase inhibitors. The confirmation that this compound operates through non-competitive inhibition and static quenching suggests it stabilizes a particular conformational state of pancreatic lipase, effectively preventing proper catalytic function [1].
Future research directions should focus on structure-activity relationship studies to optimize this compound's potency and selectivity, as well as advanced biophysical techniques such as X-ray crystallography to obtain high-resolution structures of the this compound-pancreatic lipase complex. Additionally, preclinical development including pharmacokinetic studies, toxicity assessment, and formulation development will be essential to translate these findings into potential therapeutic applications. With the growing global burden of obesity and metabolic disorders, the discovery and characterization of natural pancreatic lipase inhibitors like this compound represents a promising strategy for developing safer alternatives to pharmaceutical interventions like orlistat, which is associated with unpleasant gastrointestinal side effects [2] [5].
1. Compound Introduction & Rationale Guaijaverin (Quercetin 3-O-α-L-arabinopyranoside) is a naturally occurring flavonoid isolated from the leaves and fruits of Psidium guajava L. [1] [2]. With the escalating crisis of antimicrobial resistance, phytochemicals like this compound have emerged as potential alternatives or adjuvants to conventional antibiotics [3] [4]. They offer a multi-target mechanism of action, which can lower the risk of resistance development and provide a more natural and safer profile [3].
2. Experimental Protocols
The initial step involves obtaining a crude extract from guava leaves, followed by a bio-guided fractionation to isolate this compound.
The following standard microbiological assays are used to evaluate and quantify the antibacterial properties of the extracts and purified this compound.
While the exact mechanism of this compound is an active area of research, one identified target is bacterial urease.
The following diagram and tables summarize the key experimental pathways and quantitative findings.
Table 1: Documented Antibacterial Activity of Guava Leaf Extracts and this compound
| Tested Agent | Target Microorganism | Key Metric | Reported Value | Citation |
|---|---|---|---|---|
| Guava Leaf Crude Extract | Extensively Drug-Resistant (XDR) Acinetobacter baumannii (clinical isolates) | Zone of Inhibition (ZDI) | 9.0 - 12.0 mm | [3] [4] |
| Purified Polyphenols from Guava Leaf | Extensively Drug-Resistant (XDR) Acinetobacter baumannii (clinical isolates) | Zone of Inhibition (ZDI) | 10.66 - 11.66 mm (at 20x lower concentration) | [3] [4] |
| Purified Polyphenols + Gentamicin | Extensively Drug-Resistant (XDR) Acinetobacter baumannii (clinical isolates) | Zone of Inhibition (ZDI) | 13.66 - 17.33 mm (Synergistic effect) | [3] [4] |
| Aqueous Guava Leaf Extract | Gram-positive bacteria (S. aureus, S. pseudintermedius, Streptococcus spp.) | Minimum Inhibitory Concentration (MIC) | 6.8 mg/mL | [5] |
| This compound (Purified Compound) | Streptococcus mutans (MTCC 1943) | Minimum Inhibitory Concentration (MIC) | 4 mg/mL | [2] |
| This compound (Purified Compound) | Streptococcus mutans (CLSM 001) | Minimum Inhibitory Concentration (MIC) | 2 mg/mL | [2] |
| This compound (Purified Compound) | Urease Enzyme (Jack bean) | Half-Maximal Inhibitory Concentration (IC₅₀) | 120 µM | [2] |
Table 2: Key Experimental Protocols at a Glance
| Assay | Core Purpose | Critical Steps & Parameters |
|---|
| Disk Diffusion | Initial screening of antimicrobial activity and synergy. | - Use Mueller-Hinton Agar (MHA).
A promising application of this compound and guava leaf extracts is their use as antibiotic resistance modifiers. Research demonstrates that when combined with conventional antibiotics like gentamicin, guava leaf extracts can produce a synergistic effect, significantly increasing the zone of inhibition against resistant strains like XDR Acinetobacter baumannii [3] [4] [8]. This strategy can restore the efficacy of existing antibiotics, potentially lowering required doses and reducing side effects.
To advance this compound as a viable antibacterial agent, future work should focus on:
Based on common practices in phytochemical analysis [1] [2], here is a suggested structure for your document. You can fill in the specific parameters once you locate the detailed research data.
1. Introduction
2. Experimental Workflow The following diagram outlines the key stages of a typical analysis, from sample preparation to data interpretation.
3. Summary of Potential Quantitative Data While specific data for this compound is needed, the table below outlines the type of information you should aim to include.
| Analysis Type | Key Parameters to Report | Typical Output/Value |
|---|---|---|
| UV-Vis Spectroscopy | λmax (absorption maximum), solvent, molar absorptivity | Characteristic wavelength (e.g., 250-280 nm, 330-360 nm for flavonoids) |
| HPLC-PDA Analysis | Retention time, calibration curve (R²), LOD, LOQ, linear range | Retention time, R² > 0.995, LOD/LOQ in ng/µL |
| Quantification | Content in plant material (mg/g), recovery rate | Varies by plant source and extraction method |
4. Detailed Protocol Skeleton
Guaijaverin is a flavonoid glycoside identified in guava leaves (Psidium guajava L.). The table below summarizes its key characteristics and observed bioactivities:
| Property | Description |
|---|---|
| Classification | Flavonoid (from guava leaves) [1] [2] |
| Chemical Group | Flavonols [2] |
| Identified Method | HPLC-ESI-QTOF-MS [2] |
| Reported Bioactivities | • Antimicrobial activity [3] • Potential interaction with aldose reductase (AKR1B1), a target for diabetic complications [2] |
While no study directly applies these methods to this compound, the following well-established assays can be used to investigate its effect on bacterial CSH. The core principle is measuring microbial adhesion to hydrocarbons.
This is a quantitative method for measuring bacterial cell surface hydrophobicity.
% CSH = [(A₀ - A₁) / A₀] × 100
Where A₀ is the initial OD and A₁ is the OD after mixing with the solvent.This is a simpler, qualitative method to assess surface hydrophobicity.
To investigate the effect of this compound on bacterial CSH, you can follow this integrated workflow:
The table below summarizes the key physicochemical characteristics of guaijaverin based on current data:
| Property | Description / Value | Source / Conditions |
|---|---|---|
| Molecular Formula | C₂₀H₁₈O₁₁ | [1] [2] |
| Molecular Weight | 434.35 g/mol | [1] [2] |
|Reported Solubility| Soluble in DMSO (100 mg/mL); Sparingly soluble in water | DMSO stock for in vitro studies [1] [2] | | Stability Concerns | Likely pH-sensitive (inferred from related flavonoids) | Stability similar to other flavonoids can be pH, temperature, and light-dependent [3] |
Here are proven methodologies you can apply to overcome this compound's solubility challenges.
The choice of solvent significantly impacts the yield and solubility of bioactive compounds from plant materials like guava leaves.
General methods for poorly water-soluble drugs can be explored for this compound.
To maintain stability during experiments, follow these practices derived from general flavonoid studies and vendor recommendations:
The following diagram outlines a logical workflow for developing an enhanced formulation of this compound.
Q1: What is the best solvent to prepare a stock solution of this compound for in vitro assays? For in vitro biological assays, DMSO is the most suitable solvent. Suppliers report a solubility of 100 mg/mL [1] [2]. This stock can then be diluted into aqueous buffers for your experiments, keeping the final DMSO concentration low (typically <1%) to avoid cytotoxicity.
Q2: How can I improve the solubility of this compound for in vivo studies? For animal studies, it is crucial to use a well-tolerated vehicle. One protocol suggests using a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution of this compound at concentrations up to at least 2.5 mg/mL [1]. Always include a vehicle control group in your study design.
Q3: Are there any stability concerns I should be aware of when working with this compound? While specific stability data for this compound is limited, it is a flavonoid and may share common instability issues. These include:
The table below summarizes the key parameters to consider for optimizing guaijaverin extraction from guava leaves, based on general principles for recovering phenolic compounds [1] [2] [3].
| Parameter | Consideration & Optimization Strategy |
|---|---|
| Source Material | Use dried, powdered guava leaves (Psidium guajava L.). Particle size reduction increases surface area for solvent contact [2]. |
| Extraction Technique | Advanced Techniques: Ultrasound- (UAE) or Microwave-Assisted Extraction (MAE) enhance yield and efficiency [1]. Classical Technique: Solid-liquid extraction (e.g., maceration) is a viable baseline method [1]. | | Solvent Selection | Aqueous ethanol (e.g., 50-70%) is optimal for phenolic and flavonoid compounds like this compound [1] [3]. | | Critical Factors | Solvent-to-sample ratio, extraction temperature, pH, duration, and agitation speed significantly impact final yield [2]. |
Here are detailed methodologies for two effective extraction techniques.
This modern method uses sound energy to disrupt plant cells, improving solvent penetration and yield [1].
Step 1: Plant Material Preparation
Step 2: Extraction Setup
Step 3: Extract Recovery
A straightforward, low-equipment method based on solubility and diffusion principles [2].
Step 1: Preparation
Step 2: Extraction Process
Step 3: Post-Extraction
My this compound yield is low even with advanced techniques. What could be wrong?
How can I improve the consistency and reproducibility of my extractions?
The extracted compounds are unstable during storage. How can I protect them?
The following diagrams outline the core workflow for extraction optimization and a logical path for diagnosing common yield issues.
| Parameter | Specification / Common Value | Additional Notes |
|---|---|---|
| Recommended Solvent | DMSO [1] [2] [3] | Hygroscopic DMSO can impact solubility; use newly opened containers [1]. |
| Typical Stock Concentration | 100 mg/mL [1] [2] | Equivalent to ~230 mM [1] [2]. |
| Solubility in DMSO | 50-100 mg/mL [1] [3] | Sonication is recommended to aid dissolution [3]. |
| Molecular Weight | 434.35 g/mol [1] [2] [3] | - |
| Storage Condition | -80°C for 6 months; -20°C for 1 month [1] [2] | Protect from light during storage and use [1] [2] [4]. |
Based on the supplier information, here is a general protocol for preparing a 100 mg/mL stock solution of guaijaverin:
The following diagram illustrates this workflow:
Q1: What should I do if my this compound does not fully dissolve in DMSO?
Q2: How should I prepare a working solution for cellular assays? Supplier protocols suggest using a co-solvent system to dilute the DMSO stock for biological assays. One commonly cited method is:
Q3: Why is it so important to protect this compound from light? this compound is a flavonoid, and many such compounds are sensitive to photodegradation. The instruction to "protect from light" is explicitly stated by multiple suppliers during both storage and handling [1] [2] [4]. Exposure to light can cause the compound to break down, potentially reducing its efficacy and compromising your experimental results.
Guaijaverin (Quercetin-3-O-α-L-arabinopyranoside) is a flavonol glycoside found in guava leaves and other plants, known for its antibacterial and antioxidant activities [1]. The primary factors leading to its bioactivity loss are related to its inherent chemical instability and low bioavailability.
The table below summarizes the main culprits behind bioactivity loss and their direct consequences for your research.
| Root Cause of Bioactivity Loss | Mechanism of Action | Impact on Experimental Results |
|---|---|---|
| Chemical Instability & Degradation [2] | Sensitivity to environmental factors (light, heat, pH) leading to decomposition of the active compound. | Reduced efficacy in bioassays (e.g., antimicrobial, antioxidant); lack of dose-response correlation. |
| Poor Aqueous Solubility [2] [1] | Low water solubility (a common trait of flavonoids like quercetin and its glycosides) limits dissolution in biological fluids. | Low and variable bioavailability; poor absorption in cellular and in vivo models. |
| Rapid Metabolism and Clearance [2] | Extensive first-pass metabolism and short half-life in biological systems. | Short duration of action; failure to achieve effective therapeutic concentration in assays. |
| Protein Binding Interactions [1] | Strong binding to serum proteins (e.g., Human Serum Albumin), reducing the free fraction of the compound available for activity. | Overestimation of required dosage; diminished observed biological effect despite high nominal concentration. |
Here are specific, actionable steps you can take to mitigate the issues outlined above.
The following diagram illustrates a recommended workflow for handling this compound in your experiments to minimize bioactivity loss.
For researchers isolating their own compound, here is a summarized protocol from the literature for the extraction and isolation of this compound from guava leaves, which can serve as a basis for ensuring you have the correct, pure compound [6].
Q1: What is the main advantage of using this compound over its aglycone, quercetin? A1: The glycosylation (attachment of a sugar group) can significantly alter the compound's properties. While quercetin aglycone has very low water solubility, glycosides like this compound often have improved solubility and different absorption profiles, which can lead to higher bioavailability in some contexts [2].
Q2: My this compound shows excellent antioxidant activity in a DPPH assay but fails in a cellular antioxidant model. Why? A2: This discrepancy is classic for bioavailability issues. The DPPH assay is conducted in a simple solvent system. In a cellular model, the compound must first penetrate the cell membrane. The failure likely stems from this compound's poor cellular uptake, rapid metabolism by the cells, or efflux by transport proteins.
Q3: Are there any known drug-supplement interactions I should be aware of when studying this compound? A3: While specific data on this compound is limited, it is a flavonoid. Flavonoids, as a class, are known to interact with drug-metabolizing enzymes (like Cytochrome P450) and drug transporters (like P-glycoprotein) [7]. If your research involves combination therapies, it is crucial to investigate potential pharmacokinetic interactions.
The following table summarizes validated HPTLC methods for analyzing other key flavonoids and phenolic compounds in Psidium guajava Linn. You can use these as a starting point for method development for guaijaverin [1] [2].
| Analyte(s) | Stationary Phase | Mobile Phase (Solvent System) | Detection | Key Observations & Application |
|---|---|---|---|---|
| Rutin, Quercetin, Gallic Acid [2] | Silica gel 60 F254 | Toluene: Ethyl acetate: Formic acid: Methanol (3:4:0.8:0.7, v/v/v/v) | 254 nm | Well-validated method; resolves three compounds simultaneously. Quercetin at Rf 0.76. |
| General Phytoconstituents [1] | Silica gel 60 F254 | Information not specified in abstract | 220 nm & 450 nm | Used for fingerprinting; revealed 3-6 components in methanol and aqueous extracts. |
| Quercetin (TLC) [3] | Silica gel-G | Ethyl acetate: Formic acid: Glacial Acetic Acid (GAA): Water (100:11:11:26 v/v/v/v) | Vanillin-sulphuric acid | A TLC method that could be optimized for HPTLC. |
Based on the search results, here is a detailed methodology for the simultaneous determination of rutin, quercetin, and gallic acid, which can serve as a robust template [2].
Standard Solution Preparation
Sample Preparation (Plant Extract)
HPTLC Instrumentation and Conditions
Here are answers to frequently asked questions that arise during HPTLC method development.
Q1: The spots on my plate are tailing. What could be the cause and how can I fix it?
Q2: How can I improve the separation resolution between compounds?
Q3: The Rf values of my compounds are too high/low. How can I adjust them?
Q4: I cannot find a reference method for my specific compound (e.g., this compound). What is the best approach?
The following diagram outlines a logical workflow for developing and troubleshooting an HPTLC method, especially when a direct protocol is not available.
Here are answers to common questions about handling and storing this compound for research.
What are the basic storage conditions for this compound? For both short and long-term storage, this compound requires protection from light and moisture. The recommended conditions are [1] [2]:
What is the best way to prepare and store stock solutions? this compound is soluble in DMSO. When preparing stock solutions, note that hygroscopic DMSO can impact solubility, so use newly opened solvent. After preparation, aliquot the solution to avoid repeated freeze-thaw cycles [1].
How does storage temperature affect the stability of related guava extracts? While data for pure this compound is limited, research on concentrated guava leaf extracts shows that storage temperature significantly impacts stability. One study found that concentrated extracts retained stability for 125 days at both 4°C and 25°C, but the non-concentrated extract was less stable, particularly at room temperature [3]. Furthermore, another study noted that repeated freeze-thaw cycles and extended storage appeared to negatively influence the efficacy of a guava fruit extract [4]. This suggests that minimizing freeze-thaw cycles and using concentrated formulations can enhance stability.
The following diagram outlines the key decision points for handling this compound based on the available information.
The table below summarizes the available quantitative stability data for this compound and related extracts.
| Compound/Extract | Condition | Temperature | Duration | Key Finding / Stability | Source |
|---|---|---|---|---|---|
| This compound (Pure) | Solid Powder | -20°C | 2 years | Stable; protect from light | [2] |
| This compound (Pure) | Solid Powder | 4°C | 2 years | Stable; protect from light | [2] |
| This compound (Pure) | In DMSO (Solvent) | -80°C | 6 months | Recommended for long-term | [1] |
| This compound (Pure) | In DMSO (Solvent) | -20°C | 1 month | Acceptable for short-term | [1] |
| Guava Leaf Extract (Concentrated) | Liquid Extract | 4°C & 25°C | 125 days | High stability retained | [3] |
| Guava Fruit Extract | Liquid Extract | -20°C | Several months | Efficacy decreased with repeated freeze-thaw and time | [4] |
To monitor this compound stability in your lab, you can adapt the following analytical methods used in research. Note that the search results do not provide specific protocols for a stability-indicating assay for pure this compound.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a key method for identifying and quantifying this compound. One study used a C18 column with a water/acetonitrile gradient (both mobile phases containing 0.1% formic acid) and detection via APCI-FT mass spectrometry with a resolution of 60,000 [4]. Establishing a baseline chromatogram and monitoring for new peaks over time can indicate degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the identity and purity of isolated this compound. One analysis was performed on a 600 MHz spectrometer using pre-saturated 1D-1H NMR, with the sample prepared in deuterated methanol (CD3OD) [4].
Guava leaf extract contains numerous bioactive compounds, primarily phenolic acids and flavonoids like this compound, which contribute to its antimicrobial effects through multiple mechanisms [1]. This compound (Quercetin-3-O-α-L-arabinopyranoside) is a flavonoid isolated from Psidium guajava L. with documented antibacterial and potential antiplaque properties [2] [3].
Quantitative Data on Antimicrobial Activity
| Microorganism | MIC (Minimum Inhibitory Concentration) | Experimental Context / Strain Details |
|---|---|---|
| Streptococcus mutans [2] [3] | 2 mg/mL - 4 mg/mL | Type strain (MTCC 1943) and clinical strain (CLSM 001). Activity was bacteriostatic [3]. |
| Acinetobacter baumannii (XDR clinical isolates) [4] | Not precisely determined for pure compound | Crude Guava Leaf Extract (GLE) at 100 mg/mL showed inhibition zones of 9-12 mm [4]. |
| (General) Rat lens aldose reductase [2] | IC50 = 0.18 µM | Demonstrates potent inhibitory activity in a non-antimicrobial enzyme assay [2]. |
| (General) Urease [2] | IC50 = 0.12 µM | Isolated from P. guajava as a urease inhibitor [2]. |
Here are detailed methodologies for key experiments citing this compound's antimicrobial activity.
Protocol 1: Determining Anti-Streptococcus mutans Activity [3]
This bioautography-directed chromatographic fractionation method is used to isolate active compounds and evaluate their efficacy.
Protocol 2: Agar Diffusion Technique for XDR Acinetobacter baumannii [4]
This method tests the antimicrobial activity of crude or purified extracts against resistant strains.
Here is a troubleshooting guide for common issues when determining this compound's MIC, presented in a question-and-answer format.
FAQ 1: Why do I get inconsistent MIC values for this compound against the same bacterial strain?
FAQ 2: The antibacterial effect seems weaker than expected. What could be wrong?
FAQ 3: How can I enhance the antimicrobial activity of this compound in my assays?
This workflow maps out the key steps and decision points in a typical MIC determination assay, highlighting where the most common challenges occur.
The following table summarizes the experimental evidence that confirms Guaijaverin acts via a static quenching mechanism:
| Evidence Type | Experimental Observation with this compound | Interpretation |
|---|---|---|
| Steady-State Fluorescence | Concentration-dependent decrease in protein (HSA/PL) fluorescence intensity [1] [2]. | Ground-state complex formation, reducing the population of fluorescing molecules. |
| Stern-Volmer Analysis | Linear Stern-Volmer plot at lower concentrations; constant quenching rate with increasing temperature [2]. | Suggests a single quenching mechanism; stability of the complex increases with temperature, indicative of static quenching. |
| Fluorescence Lifetime | No significant change in the fluorescence lifetime of the protein (e.g., HSA's Trp-214) upon binding [2]. | The excited state of the fluorophore is not deactivated; formation of a non-fluorescent complex in the ground state. |
| Binding Constant | Binding constants ((K_a)) on the order of (10^4) M⁻¹ for HSA [2]. | Confirms a stable, moderate-affinity complex is formed. |
| Thermodynamic Parameters | Negative Gibbs free energy change (ΔG) for HSA binding [2]. | The binding process is spontaneous. |
| Molecular Docking | Binds near the subdomain IIA (Sudlow's site I) of HSA, close to Trp-214 residue [2]. | Provides a structural model for the complex, showing proximity to the fluorophore. |
| UV-Vis Absorption | Changes in the UV-Vis absorption spectrum of the protein upon this compound addition [1]. | Alteration of the protein's micro-environment, consistent with complex formation. |
Here are the core methodologies you can follow to experimentally confirm the static quenching mechanism of this compound.
This is the fundamental experiment to initiate the investigation.
Stern-Volmer Plot:
[Q] (quencher concentration).Binding Constant and Stoichiometry:
1/[Q] yields ( K_a ) from the slope.Fluorescence Lifetime Measurements (Time-Resolved Fluorescence):
UV-Vis Absorption Spectroscopy:
Circular Dichroism (CD) Spectroscopy:
Molecular Docking:
The diagram below outlines the logical sequence of experiments to conclusively demonstrate static quenching.
Q1: My Stern-Volmer plot is curved upwards. Does this rule out static quenching?
Q2: Why is it critical to correct for the inner-filter effect?
Q3: I have confirmed static quenching. What is the molecular interpretation of this?
| Feature | Quercetin (Aglycone) | Guaijaverin (Glycoside) |
|---|---|---|
| Chemical Nature | Flavonol aglycone (parent molecule) [1] | Quercetin-3-O-arabinoside (glycoside form) [1] |
| Bioavailability | Low oral bioavailability (<1%); rapid and extensive metabolism [1] | Glycosylation can significantly alter absorption and metabolism; specific data for this compound is limited. |
| Antioxidant Potency | Strong antioxidant; oxidation potential: 310 mV [2] | Specific data not found in search results. Antioxidant activity is highly influenced by glycosylation. |
| ACE Inhibition (IC₅₀) | Most potent in its group (Q) [2] | Less potent than Quercetin (Q4'G) [2] |
| AChE Inhibition | Potent inhibitor (Q) [2] | Potent inhibitor, comparable to Quercetin (Q4'G) [2] |
| Research Focus & Availability | Extensively studied; thousands of publications on various bioactivities [3] [4] [5] | Limited research; primarily mentioned as a constituent in plants like guava leaves [6] [7] |
The table below summarizes the only direct, quantitative comparative data I located, which comes from a 2025 study examining the multifaceted biological activity of quercetin and its glycosides [2].
| Assayed Activity | Experimental Finding (Ranking of Potency) | Key Experimental Methodology |
|---|---|---|
| Antioxidant Potency | Q > Q3G > Ru ≈ Q4'G > Q3,4'G [2] | Cyclic Voltammetry (CV): Antioxidant potential was determined by the biological oxidation potential and intensity of the anodic current in 50 mM acetate–acetic buffer (pH 5.5). A lower oxidation potential indicates higher antioxidant potency [2]. |
| Angiotensin-Converting Enzyme (ACE) Inhibition | Q > Q3,4'G > Ru > Q3G > Q4'G [2] | In vitro ACE inhibition assay: The inhibitory activity against rabbit lung ACE enzyme was measured spectrophotometrically. The assay involved monitoring the hydrolysis of hippuryl-histidyl-leucine (HHL) by ACE, with the formation of hippuric acid quantified to determine inhibition [2]. |
| Acetylcholinesterase (AChE) Inhibition | Q ≈ Q3G ≈ Q4'G ≈ Ru > Q3,4'G [2] | In vitro AChE inhibition assay (Ellman's method): The activity of electric eel AChE was measured by tracking the formation of 5-thio-2-nitrobenzoate anion from the hydrolysis of acetylthiocholine iodide, which was monitored spectrophotometrically [2]. |
| Anti-glycation (AGE Inhibition) | Q3,4'G ≈ Q4'G ≈ Q3G > Ru ≈ Q [2] | BSA/Methylglyoxal (MGO) model system: Bovine Serum Albumin (BSA) was incubated with methylglyoxal (a potent glycating agent) in the presence of the compounds. The formation of fluorescent Advanced Glycation End-products (AGEs) was measured to determine inhibitory capacity [2]. |
> Note on this compound: In the key study cited above [2], "Q4'G" (Quercetin-4'-O-β-glucoside) was used as a proxy for this compound (Quercetin-3-O-arabinoside). While not identical, both are glycosylated derivatives of quercetin, and this data provides the best available insight into how glycosylation at different positions can influence bioactivity.
Given the scarcity of data on this compound, here are detailed methodologies from high-impact studies on quercetin, which could serve as a template for future comparative studies.
1. Apoptosis and Cell Cycle Analysis in Cervical Cancer Cells [3]
2. Cardioprotective Effects in Traumatic Cardiac Injury (TCI) [4]
3. Neuroprotective Mechanism in Alcoholic Brain Injury [8]
The diagram below visualizes the key pathway investigated in one of the cited studies [8].
The stark contrast in available data highlights that this compound is significantly under-studied compared to its parent compound, quercetin. The limited evidence suggests that glycosylation (the addition of a sugar group to form this compound) substantially alters its biological properties compared to the aglycone quercetin.
To objectively compare these two compounds, future experimental work should focus on:
| Aspect | Orlistat | Guaijaverin |
|---|---|---|
| Class | Synthetic drug [1] | Flavonoid (natural compound) [2] |
| Primary Mechanism | Pancreatic and gastric lipase inhibitor; reduces fat absorption [1] | Information missing from search results; general flavonoids may inhibit digestive enzymes [3], but this compound-specific data is lacking. |
| Efficacy (Weight Loss) | ~2.4-2.7 kg greater weight loss than placebo over 3-12 months in patients with or at risk of type 2 diabetes [4]. ~5.8 kg mean weight loss after 4 years in one study [1]. | No specific experimental data found in search results. |
| Key Experimental Evidence | Multiple randomized controlled trials (RCTs) and meta-analyses in humans [1] [4]. | No specific data on anti-obesity efficacy found in search results. Mentioned as a constituent of guava leaves, which have been studied for antitumor effects [2] [5]. |
Since a direct comparison is not possible, the following details the established evidence and methodology for orlistat, which is a gold standard in obesity pharmacotherapy.
Efficacy and Safety Data:
Typical Clinical Trial Protocol: The methodology for establishing orlistat's efficacy is rigorous and can serve as a reference for anti-obesity drug evaluation [1] [4].
Although data for this compound is missing, research into natural compounds like flavonoids often follows a specific pathway, moving from initial in vitro studies to clinical trials. The diagram below outlines this general research logic.
For this compound, research would likely start with in vitro assays to confirm its mechanism of action, such as:
The absence of direct comparative data means that the efficacy of this compound relative to orlistat remains an open scientific question. For a definitive comparison, head-to-head studies in both laboratory and clinical settings are necessary.
The tables below summarize key quantitative findings from in vitro and in vivo studies, comparing the effects of the Guaijaverin and EGCG complex (GEC) against EGCG alone.
Table 1: In Vitro Synergistic Inhibition of Allergic and Inflammatory Mediators [1] [2]
| Parameter Measured | Effect of GEC vs. EGCG Alone | Reported Synergistic Enhancement |
|---|---|---|
| β-hexosaminidase release (a marker of mast cell degranulation) | Inhibition | ~4.20% greater inhibition [2] |
| Nitric Oxide (NO) production | Inhibition | ~3.8% greater inhibition [1] |
| Inducible NO Synthase (iNOS) | Inhibition | ~5.1% greater inhibition [1] |
| Cyclooxygenase-2 (COX-2) | Inhibition | ~4.1% greater inhibition [1] |
| Interleukin-12 (IL-12) production (downregulated in allergies) | Increase | ~7.5% greater increase in one model; ~5.4% in another [1] |
| Th2 Cytokines (IL-4, IL-5, IL-13) | Inhibition | 0.67% to 4.71% greater inhibition [2] |
| Th1 Cytokine (IFN-γ) production | Increase | ~12.43% greater increase [2] |
Table 2: In Vivo Efficacy in Allergic Rhinitis Mouse Model [1] [2]
| Parameter Measured | Effect of ILS-F-2301 (100 mg/kg) |
|---|---|
| OVA-specific IgE (in serum) | Inhibition |
| Histamine (in serum) | Inhibition |
| Th2 Cytokines (IL-4, IL-5) (in serum) | 28.23% and 47.15% inhibition, respectively |
| Th1 Cytokine (IFN-γ) (in serum) | 37.11% activation (increase) |
The following methodologies are based on the cited studies and are crucial for replicating the research.
The synergistic anti-allergic effect is achieved by simultaneously modulating multiple signaling pathways to rebalance the T-helper (Th) cell response, shifting it away from a pro-allergic state (Th2) and towards a protective state (Th1).
Diagram: GEC rebalances the Th1/Th2 immune response by modulating key signaling pathways. It inhibits the PI3K/Akt/mTOR/STAT6 axis to suppress the pro-allergic Th2 response, while simultaneously activating the STAT1/T-bet axis and promoting IL-12 production to enhance the protective Th1 response [1] [2].
The synergistic effect is most pronounced in specific combinations:
This compound is a flavonoid, specifically the 3-O-arabinoside of quercetin, found in guava leaves (Psidium guajava L.) and is recognized for its significant biological activities, including anti-diabetic, anti-allergic, and antibacterial properties [1] [2] [3].
The table below summarizes its basic chemical information:
| Property | Description |
|---|---|
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3,4,5-trihydroxyoxan-2-yl)oxy]-4H-chromen-4-one [4] |
| Chemical Formula | C₂₀H₁₈O₁₁ [4] |
| Molecular Weight | 434.35 g/mol [4] |
| Chemical Class | Flavonoid-3-O-glycoside [4] |
| Bioactivities | Anti-diabetic [2], anti-allergic (modulates Th1/Th2 cytokines) [1], antibacterial (e.g., against S. mutans) [3] |
While a dedicated method for this compound was not found, research on closely related compounds offers a strong starting point. One study details the analysis of quercetin (the aglycone of this compound) from guava leaves using HPLC, which is the most likely technique for quantifying this compound [5] [6].
The reported HPLC parameters for quercetin are [5] [6]:
This existing method for a structurally similar compound would serve as the foundational experimental protocol from which to develop a specific method for this compound.
To create a reliable analytical method, you must follow a structured development and validation process. The International Council for Harmonisation (ICH) guidelines outline the key parameters required to prove a method is suitable for its intended use [7].
The diagram below illustrates the logical workflow for developing and validating an analytical method, from initial setup to final regulatory compliance.
Here is a more detailed explanation of the core validation parameters from the ICH guidelines [7]:
The absence of a single published validated method indicates a gap in the literature. To create your own comparison guide, you could:
The provided evidence primarily confirms the intrinsic antioxidant activity of guaijaverin and its presence in antioxidant-rich plant extracts. The table below summarizes the key findings.
| Compound/Extract | Reported Antioxidant Activity | Comparative Data | Key Findings |
|---|---|---|---|
| This compound | Confirmed activity [1] [2] [3] | Limited direct comparison | A plant flavonoid isolated from Psidium guajava; activity is linked to its phenolic structure [1]. |
| Guava Leaf Extract | High antioxidant capacity [4] [5] | Higher than synthetic antioxidant BHT [4] | Bioactive compounds (phenolics, flavonoids, triterpenoids) are positively correlated with antioxidant capacity; genotypic variations exist [4]. |
| Synthetic Antioxidants (BHA, BHT) | Known activity [4] | Used as a benchmark | Their use is declining due to potential toxicity and carcinogenicity, driving the search for natural alternatives [4]. |
Here are the methodologies and key results from studies investigating this compound's bioactivity, which underpin its antioxidant potential.
| Assay/Model | Experimental Protocol Summary | Key Results |
|---|
| Aldose Reductase Inhibition [1] | 1. Sample Preparation: Methanolic extracts of natural medicines were prepared. 2. Bioassay-Guided Separation: Flavonoids were isolated from active extracts. 3. IC₅₀ Measurement: The concentration required to inhibit 50% of rat lens aldose reductase activity was measured. | this compound showed potent inhibitory activity with an IC₅₀ of 0.18 μM, comparable to the synthetic drug epalrestat (IC₅₀ = 0.072 μM) [1]. | | Antibacterial Activity [1] | 1. Compound Isolation: Bioautography-directed chromatographic fractionation of guava leaf extract isolated this compound. 2. MIC Determination: The minimum inhibitory concentration (MIC) against Streptococcus mutans was evaluated. 3. Sub-MIC Effects: Acid production, cell-surface hydrophobicity, and sucrose-dependent adherence were assessed. | this compound was bacteriostatic against Strep. mutans with an MIC of 2-4 mg/mL and inhibited cariogenic properties at sub-MIC concentrations [1]. | | Urease Inhibition [1] [2] | 1. Extract Screening: Methanolic extracts of edible plants were tested for inhibitory activity against Jack bean urease. 2. Inhibitor Isolation: Active constituents were isolated from the extracts. 3. IC₅₀ Measurement: The concentration required to inhibit 50% of urease activity was determined. | this compound was isolated from Psidium guajava as a urease inhibitor with an IC₅₀ of 120 μM [2]. | | DPPH & ABTS Radical Scavenging (Guava Leaf) [4] | 1. Extract Preparation: Leaves from 18 guava genotypes were collected and extracted. 2. Assay Execution: DPPH and ABTS radical scavenging abilities of the extracts were measured spectrophotometrically. 3. Correlation Analysis: Antioxidant capacity was correlated with total phenolic, flavonoid, and triterpenoid content. | A significant positive correlation was found between antioxidant capacity and the content of total phenolics and flavonoids in guava leaves [4]. |
The following diagrams illustrate the proposed mechanism of this compound's antioxidant effects and a general workflow for evaluating the antioxidant capacity of plant extracts like guava leaves, which contain this compound.
The table below summarizes the binding affinity of this compound and reference compounds against various protein targets, as reported in computational docking studies. Binding affinity is typically expressed as global binding energy (kcal/mol), where a more negative value indicates stronger binding [1] [2].
| Protein Target | Pathway/Disease | This compound Binding Affinity (kcal/mol) | Reference Compound (Binding Affinity) |
|---|---|---|---|
| SARS-CoV-2 MPP [2] | COVID-19 | -10.3 | Withaferin (-9.7), Avicularin (-9.5) |
| SARS-CoV-2 Nsp9 [2] | COVID-19 | -9.3 | Asiatic Acid (-9.4), Withaferin (-9.1) |
| SARS-CoV-2 RBD [2] | COVID-19 | -9.8 | Asiatic Acid (-10.2), Avicularin (-9.5) |
| Norovirus VP1 [1] | Viral Gastroenteritis | -10.8 | Avicularin (-10.8), Asiatic Acid (-10.3) |
| Norovirus VP2 [1] | Viral Gastroenteritis | -10.3 | Avicularin (-10.9), Asiatic Acid (-10.5) |
| Norovirus P48 [1] | Viral Gastroenteritis | -10.2 | Avicularin (-10.3), Asiatic Acid (-10.3) |
| Norovirus P22 [1] | Viral Gastroenteritis | -10.3 | Avicularin (-10.5), Asiatic Acid (-10.0) |
| Aldose Reductase [3] | Diabetes Complications | Not Fully Quantified | Naringenin (Strongest Binder) |
| Thyroid Receptor (TRβ1) [4] | Hypothyroidism | Not Fully Quantified | Levothyroxine (Pharmaceutical Control) |
The binding data for this compound is primarily derived from computational molecular docking studies, which predict how a small molecule (ligand) interacts with a protein target (receptor). Key experimental workflows are consistent across studies [1] [2]:
For the Human Serum Albumin (HSA) binding study [5], a different methodology was used:
The binding of this compound to these specific protein targets suggests several potential mechanisms of action:
When evaluating this data for drug development, please consider:
This compound is a glycosylated quercetin derivative (a flavonoid) found in guava leaves (Psidium guajava L.) and other Psidium species [1] [2] [3]. The table below summarizes its observed bioactivities in laboratory studies.
| Bioactivity | Observed Effect (In Vitro) | Model / Assay Details | Key Findings / Proposed Mechanism |
|---|---|---|---|
| Antimalarial [2] | Moderate antiplasmodial activity. | P. falciparum FcB1 strain (chloroquine-resistant). | IC₅₀ of 6.9 µM. Isolated from P. acutangulum; activity attributed to a mixture of flavonoids. |
| Antidiabetic [3] | Potential inhibitor of aldose reductase (AKR1B1). | Computational molecular docking analysis (PDB: 3G5E). | Identified as a compound with heterogeneous affinity for the target protein AKR1B1, an enzyme implicated in diabetic complications. |
| Antibacterial (as part of extract) | Contributes to the activity of guava leaf extracts [1]. | Bacterial strains (Proteus vulgaris, Bacillus subtilis, Pseudomonas aeruginosa). | Methanolic leaf extracts of guava (containing this compound) showed a mean zone of inhibition of 21–25 mm against tested strains. |
For researchers looking to replicate or build upon these findings, here are the methodologies referenced in the studies.
For Antimalarial Activity Testing [2]:
[³H]-hypoxanthine incorporation bioassay.For Antibacterial Activity Testing (in extract form) [1]:
The bioactivity of this compound is linked to its structure as a flavonoid. The diagram below illustrates its potential mechanisms, particularly in the context of diabetes, as identified through computational models [3].
Given the limited direct data on this compound, your research efforts might be most productive if you:
| Experimental Aspect | Summary of Key Findings |
|---|---|
| Inhibition Activity | Up to 90.63% inhibition of pancreatic lipase; calculated IC₅₀ provided [1]. |
| Inhibition Type | Confirmed as reversible noncompetitive inhibition [1]. |
| Binding Interaction | Minimum binding energy of -6.96 kcal/mol via molecular docking; binds at allosteric site [1]. |
| In Vivo Effect (Rat Model) | Significantly reduced triglyceride (TG) uptake in an oral lipid tolerance test [1]. |
For researchers seeking to replicate or understand the validation methods, here are the detailed experimental approaches used in the cited study.
The diagram below visualizes the multi-technique approach used to validate this compound's action.
From a drug development perspective, the noncompetitive nature of this compound's inhibition is significant. As a noncompetitive inhibitor, this compound binds to an allosteric site on the pancreatic lipase enzyme, distinct from the active site [1]. This means its efficacy is not diminished by high substrate concentrations (dietary fats) in the gut, which is a potential advantage over competitive inhibitors.
The collective evidence from kinetics, spectroscopy, computational modeling, and in vivo studies provides a strong, multi-faceted validation that this compound is a promising candidate for further development as a natural anti-obesity agent.